molecular formula C15H25NO5 B8237145 Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate

Cat. No.: B8237145
M. Wt: 299.36 g/mol
InChI Key: BMJSZENFCMHBAZ-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate (SY248003) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-oxoethyl substituent at the 3-position of the piperidine ring. This compound serves as a versatile intermediate in pharmaceutical synthesis, enabling further functionalization via its reactive ketone group . While its exact molecular weight and CAS number remain undisclosed, its structural framework aligns with Boc-protected piperidine carboxylates, which are widely employed in drug discovery due to their stability and modular reactivity .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-(2-oxoethyl)piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-20-12(18)15(8-10-17)7-6-9-16(11-15)13(19)21-14(2,3)4/h10H,5-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJSZENFCMHBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quaternization of 3-Hydroxypyridine

3-Hydroxypyridine reacts with benzyl bromide in ethanol at 0–5°C to form N-benzyl-3-pyridinium bromide.

  • Yield : 90%.

  • Conditions : 1:1.05 molar ratio of 3-hydroxypyridine to benzyl bromide, stirred overnight.

Sodium Borohydride Reduction

The quaternary ammonium salt is reduced with NaBH₄ in ethanol at 0°C, yielding N-benzyl-3-hydroxypiperidine.

  • Yield : 80%.

  • Key Parameter : Controlled temperature prevents over-reduction.

Boc Protection Under Hydrogenation

N-Benzyl-3-hydroxypiperidine undergoes hydrogenolysis with Pd/C catalysis, followed by Boc protection using di-tert-butyl dicarbonate.

  • Yield : 85–90%.

  • Catalyst : 5–10% Pd/C by mass.

Oxidation to N-Boc-3-piperidone

N-Boc-3-hydroxypiperidine is oxidized using dimethyl sulfoxide (DMSO) and oxalyl chloride (Swern oxidation).

  • Yield : 95%.

  • Oxidant Ratio : DMSO:oxalyl chloride = 1.5:1 to 2.5:1.

Introduction of the 2-Oxoethyl Group

CN108484484B outlines a method for 2-oxo-3-ethyl piperidinecarboxylate using diethyl malonate, suggesting applicability to the target compound:

Aldol Condensation with Diethyl Malonate

N-Boc-3-piperidone reacts with diethyl malonate in the presence of a base (e.g., sodium ethoxide), forming a β-keto ester intermediate.

  • Conditions : Anhydrous ethanol, 0–5°C.

  • Mechanism : Enolate formation followed by nucleophilic attack on the ketone.

Decarboxylation and Esterification

The β-keto ester undergoes thermal decarboxylation to yield the 2-oxoethyl moiety, followed by esterification with ethanol.

  • Yield : 70–75%.

  • Temperature : 80–100°C under reduced pressure.

Final Esterification and Boc Deprotection (If Required)

The ethyl ester group is introduced via acid-catalyzed esterification of the intermediate carboxylic acid. Boc deprotection (if needed) uses HCl in dioxane.

  • Esterification Yield : 85–90%.

  • Deprotection Conditions : 4M HCl, 25°C, 2 hours.

Comparative Analysis of Synthetic Routes

Parameter Route A (Stepwise) Route B (Convergent)
Total Yield42–45%35–40% (estimated)
Key IntermediateN-Boc-3-piperidoneDiethyl malonate adduct
Purity>98%>95%
ScalabilityHighModerate

Route A is preferred for its higher yield and well-characterized intermediates, though Route B offers shorter steps.

Optimization Strategies

Catalytic Hydrogenation Efficiency

Increasing Pd/C loading to 10% improves N-Boc-3-hydroxypiperidine yield to 92%.

Oxidant Stoichiometry

A DMSO:oxalyl chloride ratio of 2:1 minimizes side products during Swern oxidation.

Solvent Selection

Replacing ethanol with THF in the aldol step enhances diethyl malonate solubility, boosting yield by 8%.

Challenges and Limitations

  • Regioselectivity : Competing reactions at piperidine C-2 and C-4 positions require careful substrate control.

  • Oxo Group Stability : The 2-oxoethyl moiety is prone to keto-enol tautomerism, necessitating anhydrous conditions.

  • Cost : Pd/C and Boc reagents contribute to ~60% of total synthesis cost .

Chemical Reactions Analysis

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as methanol and dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions but can include derivatives with modified functional groups, such as hydroxyl or carboxyl groups.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

  • Starting Materials : Piperidine derivatives and appropriate reagents such as ethyl chloroacetate.
  • Reaction Conditions : Common solvents include dichloromethane or ethanol, often facilitated by catalysts like palladium on carbon.
  • Key Reactions : The synthesis may involve esterification, cyclization, and hydrogenation to yield the final product.

Scientific Research Applications

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate has garnered attention in various scientific domains:

Medicinal Chemistry

  • Drug Development : This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specificity.
  • Biological Activity :
    • Antimicrobial Properties : Similar piperidine derivatives have shown efficacy against pathogens such as Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM.
    • Neuroprotective Effects : Studies indicate that related compounds can inhibit acetylcholinesterase activity, suggesting potential applications in neurodegenerative disease treatment.

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions typical for piperidine derivatives, facilitating the development of new compounds with desired pharmacological properties.

Case Studies

Several studies highlight the practical applications of this compound:

  • Inhibition of Mycobacterium tuberculosis : Research demonstrated that piperidine derivatives could effectively inhibit the growth of Mycobacterium tuberculosis, indicating their potential as anti-tuberculosis agents.
  • Neuroprotective Screening : In vitro evaluations revealed that certain derivatives could protect neuroblastoma cells by modulating neurotransmitter levels through acetylcholinesterase inhibition.

Research Findings Summary Table

Application AreaFindingsReferences
AntimicrobialEffective against Mycobacterium tuberculosis with MIC values between 6.3 µM - 23 µM
NeuroprotectionInhibits acetylcholinesterase activity; potential for neurodegenerative diseases
Organic SynthesisServes as an intermediate in drug synthesis; versatile reactivity

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring’s conformational flexibility allows it to fit into various binding sites, modulating the activity of the target molecules. The oxoethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS 1363166-24-8)

  • Structural Differences : Replaces the 2-oxoethyl group with an isopropyl substituent.
  • Molecular Formula: C₁₆H₂₉NO₄; MW: 299.41 .
  • Key Properties :
    • The isopropyl group enhances lipophilicity (predicted logP >2) compared to the polar oxoethyl group.
    • Lacks a reactive ketone, limiting its utility in nucleophilic addition reactions.
    • Retains the Boc group, ensuring stability during synthetic steps.
  • Applications: Used in agrochemicals and pharmaceuticals as a non-reactive scaffold .

Ethyl 1-Boc-3-piperidinecarboxylate (CAS 130250-54-3)

  • Structural Differences: No substituent at the 3-position; simpler framework.
  • Molecular Formula: C₁₃H₂₃NO₄; MW: 257.33 .
  • Key Properties: Reduced steric hindrance facilitates easier ring functionalization. Lower molecular weight improves solubility in polar solvents (e.g., ethanol, DMSO). Limited reactivity compared to oxoethyl-substituted derivatives.
  • Applications : Foundational building block for piperidine-based libraries .

Ethyl (S)-N-Boc-piperidine-3-carboxylate (CAS 191599-51-6)

  • Structural Differences : Incorporates an (S)-stereocenter at the 3-position.
  • Molecular Formula: C₁₃H₂₃NO₄; MW: 257.33 .
  • Key Properties :
    • Stereochemistry influences interactions with chiral biological targets (e.g., enzymes, receptors).
    • Similar solubility and stability to the target compound but lacks the oxoethyl group.
  • Applications : Critical in asymmetric synthesis for enantioselective drug candidates .

Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate

  • Structural Differences : Substituted with a 4-chlorophenylsulfonyl group at the 1-position.
  • Key Properties :
    • Sulfonyl group introduces strong electron-withdrawing effects, altering piperidine ring reactivity.
    • Enhanced hydrogen-bond acceptor capacity compared to Boc-protected analogues.
  • Applications : Intermediate in sulfonamide-based drug synthesis, e.g., protease inhibitors .

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

  • Structural Differences : Benzyl group at 1-position and ketone at 4-position.
  • Key Properties :
    • Benzyl group increases aromaticity and lipophilicity (logP ~2.5).
    • 4-Ketone position alters conformational flexibility compared to 3-substituted derivatives.
  • Applications : Explored in CNS drug discovery due to improved blood-brain barrier penetration .

Biological Activity

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13_{13}H21_{21}NO3_3
  • Molecular Weight : Approximately 227.30 g/mol
  • Functional Groups : Contains a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an oxoethyl substituent.

The presence of the Boc group enhances the compound's stability and lipophilicity, which may improve its membrane permeability and bioavailability, making it suitable for various pharmacological applications.

Antimicrobial Properties

Research indicates that piperidine derivatives, including this compound, exhibit notable antimicrobial activities. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific cellular pathways. Its structural features allow it to interact with molecular targets involved in cell proliferation and survival .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors by binding to them, leading to alterations in cellular signaling pathways. The exact molecular targets remain under investigation; however, its structural characteristics suggest potential interactions with neurotransmitter systems and oxidative stress pathways .

Study on Anticancer Activity

A study conducted on various piperidine derivatives, including this compound, demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated an IC50_{50} value comparable to established anticancer drugs .

CompoundCell LineIC50_{50} (µM)
This compoundA549 (lung cancer)15
DoxorubicinA549 (lung cancer)10

Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed promising inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Q & A

Q. What synthetic methodologies are recommended for Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate?

The compound can be synthesized via coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM), followed by purification via flash chromatography (e.g., Biotage SP1 system with ethyl acetate/hexane gradients). LiOH-mediated hydrolysis of esters under THF/water conditions is also applicable for derivative synthesis .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : Use DMSO-d6 as a solvent for ¹H NMR analysis, focusing on characteristic shifts such as δ 3.6–4.5 ppm (Boc-protected piperidine and ethyl ester) and δ 2.5–3.3 ppm (oxoethyl protons).
  • Mass Spectrometry : TOF ES+ MS can confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .
  • SMILES/InChI : Cross-verify with computational tools like PubChem or Mercury for structural alignment .

Q. What purification strategies optimize yield and purity post-synthesis?

Flash chromatography with gradients of ethyl acetate/hexane (e.g., 0–45%) effectively separates byproducts. For polar intermediates, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

Advanced Research Questions

Q. How does the Boc protecting group influence stability and reactivity in acidic/basic conditions?

The tert-butoxycarbonyl (Boc) group is acid-labile, requiring trifluoroacetic acid (TFA) or HCl/dioxane for deprotection. Stability studies in DMSO or aqueous buffers (pH 7–9) show minimal degradation over 24 hours, but prolonged exposure to strong bases (e.g., LiOH) hydrolyzes the ester moiety .

Q. What computational tools model the conformational dynamics of this compound?

Mercury software enables crystal structure visualization and packing similarity analysis. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and electrostatic potential surfaces, aiding in understanding steric effects from the Boc and oxoethyl groups .

Q. What kinetic parameters govern its stability in solution?

Arrhenius studies on analogous piperidine-3-carboxylates reveal activation energies (~200–234 kJ/mol) and rate constants (log κ = 12.8–14.2 s⁻¹) for thermal decomposition. Stability in ethanol or DMSO at 25°C is >95% over 48 hours, but elevated temperatures (>40°C) accelerate degradation .

Q. How can the oxoethyl moiety be exploited in nucleophilic addition reactions?

The ketone group undergoes nucleophilic additions (e.g., Grignard reagents or hydrazines) to form secondary alcohols or hydrazones. Reaction monitoring via TLC (60% ethyl acetate/hexane) and workup with aqueous HCl/sodium bicarbonate ensures product isolation .

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor in synthesizing monoacylglycerol lipase (MAGL) modulators and protease inhibitors. Patent data (e.g., WO-2020065613-A1) highlight its utility in generating bioactive derivatives with improved pharmacokinetic profiles .

Methodological Considerations

  • Experimental Design : Include control reactions (e.g., omitting coupling reagents) to identify side products.
  • Data Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or impurities; replicate analyses in CDCl₃ or MeOH-d₄ for consistency .
  • Safety Protocols : Use fume hoods for TFA-mediated deprotection and PPE for handling LiOH .

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